Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Description
Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a thiophene-based derivative characterized by a 3-chloropropanoyl substituent at the 5-position, a cyano group at the 4-position, and a methyl group at the 3-position of the thiophene ring, with an ethyl ester at the 2-position. This compound belongs to a class of bioactive molecules often explored for agrochemical and pharmaceutical applications due to their structural versatility and functional group diversity.
Synthesis: The synthesis of such derivatives typically involves acylation of an amino-substituted thiophene precursor. For example, ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (a common intermediate, as seen in ) reacts with 3-chloropropanoyl chloride under basic conditions (e.g., K₂CO₃ or Et₃N) in a solvent like CH₂Cl₂ or THF . The reaction proceeds via nucleophilic acyl substitution, forming the amide bond.
Properties
IUPAC Name |
ethyl 5-(3-chloropropanoylamino)-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-3-18-12(17)10-7(2)8(6-14)11(19-10)15-9(16)4-5-13/h3-5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCHBHKPVOLCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCCl)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Functional Groups: The cyano group and the ester group are introduced through nucleophilic substitution reactions.
Chloropropanoyl Group Addition: The 3-chloropropanoyl group is added via an acylation reaction using 3-chloropropanoyl chloride and a suitable base.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely C₁₂H₁₃ClN₂O₃S (based on analogs in ).
- Molecular Weight : Estimated ~300.78 g/mol.
The compound is compared to structurally related thiophene derivatives, focusing on substituent variations, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Comparison Points:
Substituent Effects on Lipophilicity: The 3-chloropropanoyl group in the target compound has a longer alkyl chain than the chloroacetyl group in CAS 519016-58-1 . Derivatives with aromatic substituents (e.g., 4-(4-chlorophenyl) in CAS 532386-24-6 ) exhibit higher molecular weights and altered solubility profiles.
Synthetic Routes: All compounds are synthesized via acylation of amino-thiophene precursors. For example:
- Chloroacetyl analogs (e.g., CAS 519016-58-1) use chloroacetyl chloride .
- 3-Chloropropanoyl derivatives require 3-chloropropanoyl chloride, as described in . Reaction conditions (e.g., K₂CO₃ in CH₂Cl₂ or Et₃N in THF) are consistent across analogs .
Biological Activity: Thiophene derivatives with chloroacetyl groups (e.g., CAS 519016-58-1) have demonstrated fungicidal activity in studies . The 3-chloropropanoyl variant may exhibit enhanced bioactivity due to its extended chain, which could improve target binding.
Table 2: Spectroscopic Data Comparison (Selected Analogs)
Biological Activity
Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. With the molecular formula C12H13ClN2O3S, this compound belongs to the thiophene family, known for various pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a cyano group, an ethyl ester, and a chloropropanoyl amino group. These functional groups contribute to its biological activity by enabling interactions with various biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Receptor Modulation : It may interact with receptors such as adenosine A1, which is linked to antiarrhythmic properties and modulation of lipid metabolism .
- Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives exhibit antimicrobial properties, which may extend to this compound .
Anticancer Properties
Research indicates that thiophene derivatives can possess anticancer properties. This compound has been investigated for its ability to inhibit tumor cell growth. In vitro studies have shown promising results against various cancer cell lines, suggesting that it could serve as a potential candidate for cancer therapy.
Antimicrobial Activity
Thiophene compounds are known for their antimicrobial effects. This compound has demonstrated activity against several bacterial strains in preliminary assays. Further research is needed to elucidate the specific mechanisms underlying this activity.
Anti-inflammatory Effects
Thiophene derivatives are also reported to have anti-inflammatory properties. The presence of the thiophene ring in this compound may contribute to its ability to modulate inflammatory responses in biological systems.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
